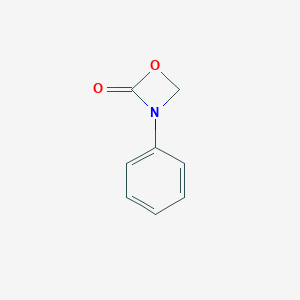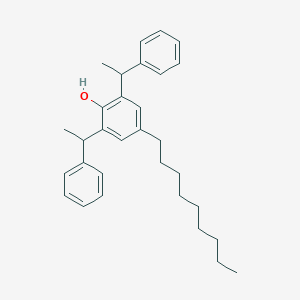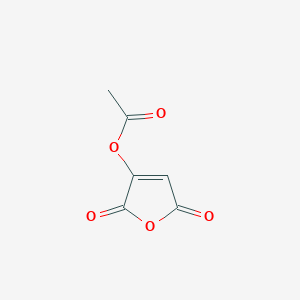
Acetoxymaleic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetoxymaleic anhydride (AMA) is a chemical compound that has been used extensively in scientific research due to its unique properties and potential applications. AMA is a cyclic anhydride of maleic acid and is commonly used as a cross-linking agent in various fields of research.
Mecanismo De Acción
The mechanism of action of Acetoxymaleic anhydride involves the formation of covalent bonds between the functional groups of the biomolecules. The reaction occurs through the opening of the cyclic anhydride ring of this compound, which reacts with the nucleophilic groups of the biomolecules. The resulting cross-linked product is more stable than the original biomolecule and can have altered physical and chemical properties.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not cause significant biochemical or physiological effects. However, the cross-linking of biomolecules can alter their biological activity and function, which can have both positive and negative effects depending on the application.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetoxymaleic anhydride has several advantages as a cross-linking agent, including high reactivity, low toxicity, and the ability to modify the surface properties of materials. However, it also has some limitations, including the potential for non-specific cross-linking and the requirement for careful optimization of reaction conditions.
Direcciones Futuras
There are several potential future directions for the use of Acetoxymaleic anhydride in scientific research. One area of interest is the development of new cross-linking strategies that can overcome the limitations of this compound. Another area of interest is the use of this compound in the development of new materials with unique properties and applications. Overall, this compound is a promising compound with significant potential for future research and development.
Métodos De Síntesis
Acetoxymaleic anhydride can be synthesized by reacting maleic anhydride with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces this compound as a white crystalline solid with a melting point of 98-99°C. The purity of the product can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
Acetoxymaleic anhydride has been widely used in various fields of scientific research, including biochemistry, biophysics, and materials science. This compound is commonly used as a cross-linking agent for proteins, nucleic acids, and other biomolecules. It can also be used to modify the surface properties of materials such as polymers and nanoparticles.
Propiedades
Número CAS |
19064-79-0 |
|---|---|
Fórmula molecular |
C6H4O5 |
Peso molecular |
156.09 g/mol |
Nombre IUPAC |
(2,5-dioxofuran-3-yl) acetate |
InChI |
InChI=1S/C6H4O5/c1-3(7)10-4-2-5(8)11-6(4)9/h2H,1H3 |
Clave InChI |
QTMGBAXRKVVQDZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=O)OC1=O |
SMILES canónico |
CC(=O)OC1=CC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



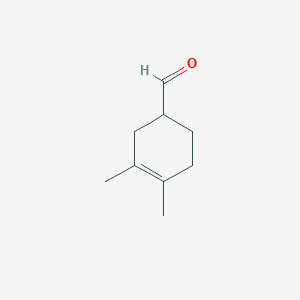

![Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-](/img/structure/B98729.png)



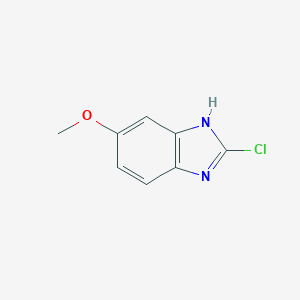

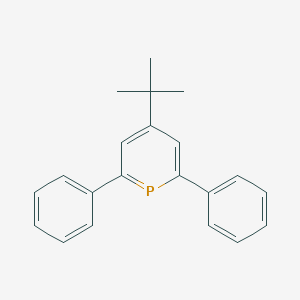
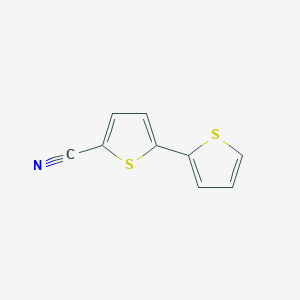
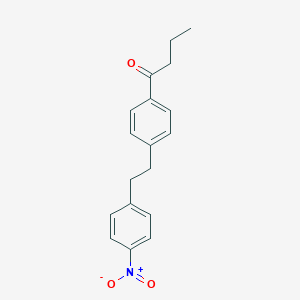
![Methyl [(2-nitrobenzoyl)amino]acetate](/img/structure/B98745.png)
